Fmoc-Sec(Mob)-OH

Descripción general

Descripción

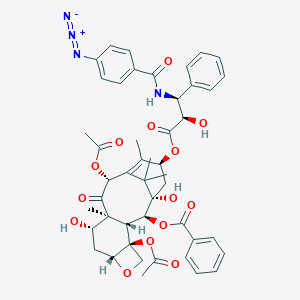

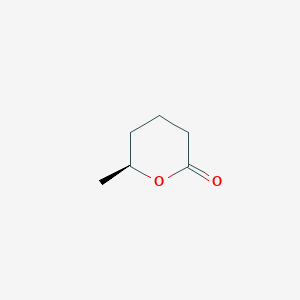

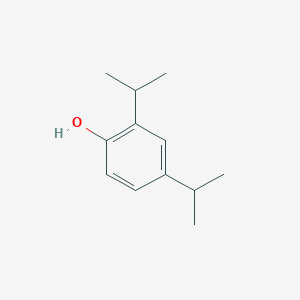

N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, also known as N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, is a useful research compound. Its molecular formula is C26H25NO5Se and its molecular weight is 510.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Autoensamblaje y Materiales Funcionales

El grupo 9-fluorenilmetilcarbonil (Fmoc) modifica los aminoácidos y los péptidos cortos, dotándolos de notables características de autoensamblaje. La hidrofobicidad inherente y la aromaticidad del grupo Fmoc promueven la asociación de los bloques de construcción . Los investigadores han explorado aminoácidos individuales modificados con Fmoc, dipéptidos y tripéptidos, así como tetrapéptidos y pentapéptidos. Estas moléculas autoensamblables encuentran aplicaciones en:

Grupos Protectores de Cisteína en la Química de Péptidos y Proteínas

Fmoc-Sec(Mob)-OH es un grupo protector valioso para los residuos de cisteína durante la síntesis de péptidos. Así es como contribuye:

- Aplicaciones: this compound asegura la protección adecuada de la cisteína en la química de péptidos y proteínas .

Mejora de la Síntesis de Péptidos en Fase Sólida (SPPS)

Si bien la SPPS es crucial para la producción de péptidos de calidad farmacéutica, sufre de alta Intensidad de Masa del Proceso (PMI). Los investigadores han explorado la posibilidad de reemplazar la piperidina con reactivos basados en Fmoc más efectivos para mejorar la eficiencia de la SPPS .

Mecanismo De Acción

Target of Action

Fmoc-Sec(Mob)-OH, also known as Fmoc-sec(pmeobzl)-oh or N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in peptide chains, specifically the cysteine residues .

Mode of Action

This compound acts as a protecting group for the cysteine thiol group during peptide synthesis . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Fmoc group is removed under basic conditions, allowing the peptide chain to continue to grow .

Biochemical Pathways

The compound plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) pathway . SPPS is a key technology for the production of pharmaceutical-grade peptides . The Fmoc group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity .

Result of Action

The use of this compound in peptide synthesis results in the formation of complex peptides with precise structures . This is crucial for the biological activity of these peptides, as their function is often highly dependent on their three-dimensional structure .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For example, the Fmoc group is removed under basic conditions . Additionally, the stability of different Fmoc-Sec derivatives can vary under different conditions .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5Se/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPAYIZRJRMXBI-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933905 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150308-80-8 | |

| Record name | N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150308808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Fmoc-Sec(MBzl)-OH in solid-phase peptide synthesis?

A1: Fmoc-Sec(MBzl)-OH is valuable for synthesizing selenocysteine-containing peptides through solid-phase methods [, ]. The Fmoc group allows for standard deprotection strategies used in solid-phase peptide synthesis, while the 4-methoxybenzyl (MBzl) group protects the reactive selenol (SeH) moiety during synthesis []. This allows for controlled incorporation of selenocysteine into peptides.

Q2: How is the diselenide bond formed in peptides synthesized using Fmoc-Sec(MBzl)-OH?

A2: After incorporating Fmoc-Sec(MBzl)-OH into the peptide chain, the MBzl protecting groups can be removed. The deprotected selenocysteine residues can then be oxidized to form a diselenide bond []. This can be achieved using mild oxidizing agents like iodine or a dimethyl sulfoxide-trifluoroacetic acid system [].

Q3: What are the applications of peptides synthesized using Fmoc-Sec(MBzl)-OH?

A3: These peptides are valuable tools for studying selenoproteins, such as thioredoxin reductase []. By substituting cysteine with selenocysteine in specific peptide fragments, researchers can investigate the impact of selenium on protein structure, redox potential, and enzymatic activity []. This information contributes to understanding the biological roles of selenoproteins and their mechanisms of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)